ethyl 3H-benzimidazole-5-carboxylate
Overview
Description
Ethyl 3H-benzimidazole-5-carboxylate is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly found in various pharmaceutical agents
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to interact with a variety of biological targets . They have been found to inhibit various enzymes and receptors, contributing to their diverse range of biological activities .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target, resulting in the observed biological effects .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways, often related to their target of action . The downstream effects of these pathway alterations can include changes in cellular signaling, gene expression, and metabolic activity .
Result of Action
Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory effects . These effects are likely the result of the compound’s interactions with its targets and the subsequent alterations in biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3H-benzimidazole-5-carboxylate typically involves the condensation of o-phenylenediamine with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3H-benzimidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole-5-carboxylic acid.
Reduction: Reduction reactions can convert the compound into different derivatives with altered biological activities.
Substitution: The ethyl ester group can be substituted with other functional groups to create a variety of benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include benzimidazole-5-carboxylic acid, reduced benzimidazole derivatives, and various substituted benzimidazole compounds.
Scientific Research Applications
Ethyl 3H-benzimidazole-5-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of more complex benzimidazole derivatives used in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: this compound and its derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Ethyl 3H-benzimidazole-5-carboxylate can be compared with other similar compounds, such as:
Benzimidazole-5-carboxylic acid: Lacks the ethyl ester group and has different solubility and reactivity properties.
Mthis compound: Contains a methyl ester group instead of an ethyl ester, leading to variations in biological activity and chemical reactivity.
2-Substituted benzimidazoles: These compounds have substitutions at the 2-position, which can significantly alter their biological activities and mechanisms of action.
This compound is unique due to its specific ester group, which can influence its solubility, reactivity, and overall biological activity compared to other benzimidazole derivatives.
Properties
IUPAC Name |
ethyl 3H-benzimidazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)7-3-4-8-9(5-7)12-6-11-8/h3-6H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOIDCCHUGUZQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40542494 | |
Record name | Ethyl 1H-benzimidazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40542494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58842-61-8 | |
Record name | Ethyl 1H-benzimidazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40542494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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